4-chloro-N-(2-methoxyethyl)benzamide
Description
4-Chloro-N-(2-methoxyethyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with a chlorine atom at the para position of the benzene ring and a 2-methoxyethyl group attached to the amide nitrogen. This compound is structurally designed to balance lipophilicity (via the chloro substituent) and hydrophilicity (via the methoxyethyl chain), making it relevant for pharmaceutical and materials science applications. Its synthesis typically involves amidation reactions between 4-chlorobenzoyl chloride and 2-methoxyethylamine under controlled conditions .
Properties
CAS No. |
103505-20-0 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66g/mol |
IUPAC Name |
4-chloro-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
JCODKHOXBOVFBO-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Position : The para-chloro group in the target compound enhances electronic effects compared to ortho-substituted analogues (e.g., ), influencing solubility and reactivity .
- Amide Nitrogen Modifications : The 2-methoxyethyl group provides flexibility and moderate polarity, contrasting with bulkier sulfonyl or aryl groups (e.g., ), which may reduce membrane permeability .
Key Observations :
- The target compound lacks direct biological activity in cited studies but serves as a precursor for bioactive molecules (e.g., Bezafibrate derivatives) .
- Antimicrobial and receptor-antagonist activities are strongly influenced by electron-withdrawing groups (e.g., nitro, sulfonyl) and hydrogen-bonding motifs .
Key Observations :
- The target compound’s synthesis is straightforward compared to multi-step routes for sulfonamide or mixed anhydride derivatives .
- Temperature-sensitive reactions (e.g., ) achieve chemoselectivity but require stricter controls than standard amidations .
Physicochemical Properties
Table 4: Physical and Crystallographic Data
Key Observations :
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